Xanthotoxol acetate
Description
Contextualization of Furocoumarins in Natural Product Chemistry
Furocoumarins are a significant class of organic chemical compounds produced by a variety of plants, often as a defense mechanism against predators such as insects, fungi, and bacteria. frontiersin.orgjfda-online.comnih.gov Structurally, they are characterized by a tricyclic aromatic system composed of a coumarin (B35378) skeleton fused with a furan (B31954) ring. frontiersin.orgresearchgate.net This fusion can occur in two different ways, resulting in either linear or angular isomers. jfda-online.comresearchgate.net The linear furocoumarins, such as psoralens, have the furan ring attached at the 6 and 7 positions of the coumarin base, while angular furocoumarins, like angelicin (B190584), have it attached at the 7 and 8 positions. jfda-online.com
These compounds are prevalent in several plant families, most notably Apiaceae (including celery, parsnips, and giant hogweed), Rutaceae (citrus fruits), Moraceae (figs), and Leguminosae. jfda-online.comwikipedia.orgnih.gov The biosynthesis of furocoumarins in plants originates from the phenylpropanoid pathway, with umbelliferone (B1683723) (7-hydroxycoumarin) serving as a key precursor. nih.govrsc.org The diverse biological and pharmaceutical properties of furocoumarins, including photosensitivity, cytotoxicity, and antimicrobial activity, make them a subject of intense scientific research for potential applications in medicine and agriculture. researchgate.netwikipedia.org Their ability to intercalate into DNA and, upon activation by ultraviolet (UV) light, form covalent adducts is a key mechanism behind many of their biological effects. researchgate.netwikipedia.orgontosight.ai
Overview of Xanthotoxol (B1684193) and its Acetate (B1210297) Derivative in Contemporary Academic Research
Xanthotoxol, also known as 8-hydroxypsoralen, is a linear furocoumarin and a hydroxylated derivative of psoralen (B192213). nih.govwikipedia.org It is found naturally in various plants, including those of the genus Angelica and Cnidium monnieri. nih.govwikipedia.org Contemporary research has highlighted Xanthotoxol's broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects. chemfaces.comchemicalbook.com Studies have shown its potential as an antiarrhythmic agent and its ability to inhibit the proliferation of certain cancer cell lines. chemicalbook.com
Xanthotoxol acetate, or 9-acetoxypsoralen, is the acetylated derivative of Xanthotoxol. ontosight.ai This structural modification is significant in research, particularly in the field of phototherapy. ontosight.ai Like other psoralen derivatives, this compound interacts with DNA upon activation with UVA light. ontosight.ai This photochemical property is the basis for its investigation in PUVA (psoralen and UVA) therapy for skin conditions like psoriasis and vitiligo. ontosight.ai Furthermore, its ability to induce DNA damage under UVA exposure has led to its exploration in cancer research, specifically in photodynamic therapy (PDT). ontosight.ai Some studies also suggest potential antimicrobial properties for furocoumarins like this compound. ontosight.ai
Table 1: Chemical Properties of Xanthotoxol and this compound
| Property | Xanthotoxol | This compound |
| IUPAC Name | 9-hydroxyfuro[3,2-g]chromen-7-one nih.gov | 9-Acetoxy-7H-furo[3,2-g]chromen-7-one ontosight.ai |
| Synonyms | 8-Hydroxypsoralen nih.gov | 9-Acetoxypsoralen ontosight.ai |
| CAS Number | 2009-24-7 wikipedia.org | Not explicitly found |
| Molecular Formula | C₁₁H₆O₄ nih.gov | C₁₄H₁₀O₅ ontosight.ai |
| Molar Mass | 202.16 g/mol nih.govwikipedia.org | Not explicitly found |
| Physical Description | Solid nih.gov | Powder chemfaces.com |
| Melting Point | 251 - 252 °C nih.gov | Not explicitly found |
This table presents a summary of the key chemical properties for Xanthotoxol and its acetate derivative based on available research data.
Historical Perspective on the Study of Furanocoumarins
The study of furanocoumarins dates back to ancient times, with plant extracts containing these compounds being used in traditional medicine. researchgate.net However, systematic scientific investigation began much later. The isolation of coumarin itself was first reported in 1820. researchgate.net The structure of xanthotoxin, a related furocoumarin, was determined in 1936, the same year it was first synthesized. nih.gov
A significant milestone in furocoumarin research was the recognition of their photosensitizing properties. The phenomenon of phytophotodermatitis, a skin inflammation caused by contact with certain plants followed by sun exposure, was linked to the presence of furocoumarins. wikipedia.org This understanding of their interaction with UV light paved the way for their therapeutic application. Research efforts intensified around the 1950s, exploring the biological potential of this family of compounds. frontiersin.org In 1974, the development of PUVA therapy, which combines the administration of psoralens with UVA radiation, marked a major advancement in the treatment of skin disorders like psoriasis. nih.gov The historical journey of furanocoumarins from traditional remedies to components of modern phototherapy illustrates a classic example of natural product drug discovery. edgccjournal.org
Structure
3D Structure
Properties
IUPAC Name |
(7-oxofuro[3,2-g]chromen-9-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c1-7(14)17-13-11-9(4-5-16-11)6-8-2-3-10(15)18-12(8)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTRRECWRHWOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146113 | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(acetyloxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10386-19-3 | |
| Record name | 9-Acetoxypsoralen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010386193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthotoxol acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(acetyloxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-ACETOXYPSORALEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRU60UW29D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Biogenesis and Botanical Occurrence
Distribution of Xanthotoxol (B1684193) in Higher Plant Taxa
Xanthotoxol is not ubiquitously distributed in the plant kingdom but is rather characteristic of certain taxa, most notably the Apiaceae (carrot or parsley family) and Fabaceae (legume family). Its presence is a key feature in the chemical profile of several medicinal and industrially significant plants.
Detailed phytochemical analyses have identified several key plant species as rich sources of xanthotoxol. These include, but are not limited to, Cnidium monnieri, Angelica dahurica, and various Psoralea species.
Cnidium monnieri : The fruits of Cnidium monnieri (L.) Cusson, a traditional Chinese medicine herb, are a significant source of xanthotoxol. wikipedia.orgresearchgate.net It is one of the major coumarins isolated from this plant, alongside other compounds like osthole (B1677514) and imperatorin. researchgate.net
Angelica dahurica : The roots of Angelica dahurica are another prominent botanical source of xanthotoxol. researchgate.netbiosynth.com This plant is also used in traditional medicine, and its chemical composition has been extensively studied, revealing a variety of coumarins, with xanthotoxol being a notable constituent. researchgate.net
Psoralea species : The genus Psoralea is known for producing various furanocoumarins. While psoralen (B192213) and angelicin (B190584) are often the most cited compounds from species like Psoralea corylifolia, related metabolites, including xanthotoxol and its derivatives, are also part of the chemical makeup of this genus. wikipedia.org
Prominent Botanical Sources of Xanthotoxol
| Plant Species | Family | Plant Part(s) Containing Xanthotoxol | Key References |
|---|---|---|---|
| Cnidium monnieri | Apiaceae | Fruits | wikipedia.orgresearchgate.net |
| Angelica dahurica | Apiaceae | Roots | researchgate.netbiosynth.com |
| Psoralea corylifolia | Fabaceae | Seeds | wikipedia.org |
The production of xanthotoxol and other furanocoumarins in plants is largely an adaptive response to environmental stressors. These compounds can act as phytoalexins, which are antimicrobial and often phototoxic substances that are synthesized by plants in response to pathogen attack or insect herbivory. For instance, the accumulation of furanocoumarins has been observed in celery infected with the fungus Sclerotinia sclerotiorum. nih.gov
From a chemotaxonomic perspective, the presence of specific furanocoumarins like xanthotoxol can be a useful marker for classifying plant species. The distribution of these compounds often follows taxonomic lines, helping to delineate relationships between different genera and species within families like Apiaceae and Fabaceae.
Biosynthetic Pathways and Precursors of Xanthotoxol
The biosynthesis of xanthotoxol is a complex process that involves the interplay of several major metabolic pathways and a series of enzymatic transformations. It is a branch of the larger phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites.
The journey to xanthotoxol begins with precursors from primary metabolism. The core coumarin (B35378) structure is derived from the amino acid phenylalanine, which is synthesized via the shikimate pathway . Phenylalanine is then converted to cinnamic acid and subsequently to p-coumaric acid. The acetate (B1210297) pathway is also involved, particularly in the formation of the furan (B31954) ring.
The general pathway proceeds from p-coumaric acid to umbelliferone (B1683723), which is a key intermediate in the biosynthesis of many coumarins. Umbelliferone serves as the precursor for both linear and angular furanocoumarins, including xanthotoxol. nih.gov
The formation of the furan ring to create the parent linear furanocoumarin, psoralen, from umbelliferone involves several enzymatic steps, including prenylation and subsequent cyclization catalyzed by enzymes like psoralen synthase. researchgate.net
Once psoralen is formed, the biosynthesis of xanthotoxol proceeds through a critical hydroxylation step. This reaction is catalyzed by the enzyme psoralen 8-hydroxylase (P8H) , a cytochrome P450 monooxygenase. researchgate.net This enzyme specifically introduces a hydroxyl group at the C-8 position of the psoralen molecule, yielding xanthotoxol. researchgate.net
Xanthotoxol is closely related to other significant furanocoumarins and often co-occurs with them in plants. Its biosynthetic relationships are as follows:
Psoralen : As described above, psoralen is the direct precursor to xanthotoxol. wikipedia.orgresearchgate.net Xanthotoxol is essentially 8-hydroxypsoralen. researchgate.net
Xanthotoxin : Xanthotoxol is the immediate precursor to xanthotoxin (also known as 8-methoxypsoralen or methoxsalen). wikipedia.orgnih.gov The hydroxyl group of xanthotoxol is methylated by the enzyme xanthotoxol O-methyltransferase (XOMT) , which transfers a methyl group from S-adenosyl methionine to the hydroxyl group, forming xanthotoxin. wikipedia.org This methylation step is a common modification in the biosynthesis of plant secondary metabolites and often alters the biological activity of the compound.
Biosynthetic Relationships of Xanthotoxol
| Precursor | Enzyme | Product | Relationship to Xanthotoxol |
|---|---|---|---|
| Psoralen | Psoralen 8-hydroxylase (P8H) | Xanthotoxol | Direct precursor |
| Xanthotoxol | Xanthotoxol O-methyltransferase (XOMT) | Xanthotoxin | Direct precursor to Xanthotoxin |
Isolation, Purification, and Advanced Analytical Methodologies
Strategies for Extraction from Complex Natural Matrices
A common approach involves the use of organic solvents with varying polarities to selectively extract coumarins. For instance, the dried and ground aerial parts of plants can be subjected to successive extractions with solvents like petroleum ether and methanol (B129727) using a Soxhlet apparatus. jmaterenvironsci.com This method allows for a broad separation of compounds based on their solubility. The apolar extract, such as the one obtained with petroleum ether, often contains the desired furanocoumarins. jmaterenvironsci.com In some procedures, a chloroform (B151607) extract is selected for further fractionation based on preliminary analysis by Thin-Layer Chromatography (TLC). nih.gov
Another strategy involves initial extraction with a more polar solvent like ethanol, followed by liquid-liquid partitioning. nih.gov For example, an ethanolic extract can be partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to segregate compounds into different fractions. nih.gov The selection of the most promising fraction for further purification is typically guided by analytical techniques like TLC or High-Performance Liquid Chromatography (HPLC). nih.gov
The table below summarizes common solvents and techniques used in the initial extraction of furanocoumarins from plant materials.
| Extraction Technique | Solvents Used | Plant Source Example | Reference |
| Soxhlet Extraction | Petroleum Ether, Methanol | Ruta montana L. | jmaterenvironsci.com |
| Maceration/Partitioning | Ethanol, n-Hexane, Chloroform, Ethyl Acetate | Ammi majus L. | nih.gov |
| Liquid-Liquid Extraction | Ethyl Acetate | Rat Plasma (for pharmacokinetic studies) | nih.gov |
These initial extraction steps yield a crude extract that, while enriched with the target compounds, is still a complex mixture requiring further sophisticated purification techniques.
Chromatographic Separation Techniques for Xanthotoxol (B1684193) Enrichment and Purification
Following initial extraction, various chromatographic techniques are employed to isolate and purify xanthotoxol and its derivatives like xanthotoxol acetate from the crude extract. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Speed Counter-Current Chromatography (HSCCC) Applications
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. globalresearchonline.net This makes it particularly suitable for the separation of natural products like coumarins. globalresearchonline.netnih.gov
In the isolation of xanthotoxol, HSCCC has been successfully applied using a stepwise elution with a two-phase solvent system. A common solvent system is composed of n-hexane-ethyl acetate-methanol-water. nih.govresearchgate.net By adjusting the volume ratios of these solvents, the separation can be optimized. For example, a stepwise elution using n-hexane-ethyl acetate-methanol-water at ratios of (1:1:1:1, v/v) and then (5:5:6:4, v/v) has been used to yield highly pure xanthotoxol. nih.govresearchgate.net Another study utilized a similar system with light petroleum instead of n-hexane for the separation of several coumarins, including xanthotoxin. nih.gov High-performance counter-current chromatography (HPCCC), an advanced form of HSCCC, has also been employed for the purification of xanthotoxin using a solvent system of n-heptane, ethyl acetate, methanol, and water (1:1:1:1, v/v/v/v). nih.gov
The selection of the appropriate solvent system is crucial and is often determined by measuring the partition coefficient (K) of the target compounds. mdpi.com The goal is to find a system where the K-values of the compounds to be separated are sufficiently different.
High-Performance Liquid Chromatography (HPLC) and Medium Pressure Liquid Chromatography (MPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of xanthotoxol and its acetate derivative. nih.govsielc.com Analytical HPLC is used to monitor the purity of fractions obtained from other chromatographic methods and to guide the purification process. nih.govresearchgate.net Preparative and semi-preparative HPLC are used for the final purification of the compound. snu.ac.krnih.gov
Reverse-phase HPLC, typically using a C18 column, is a common mode of separation. sielc.comresearchgate.net A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or phosphoric acid, is used in a gradient elution mode. sielc.comresearchgate.net For instance, a gradient system of acetonitrile and 0.1% formic acid in water has been used to separate xanthotoxin. researchgate.net
Medium Pressure Liquid Chromatography (MPLC) serves as an intermediate step between low-pressure column chromatography and high-pressure HPLC. nih.gov It allows for the processing of larger sample quantities than analytical HPLC with better resolution than traditional column chromatography. researchgate.netnih.gov MPLC can be used to enrich the target compound from a crude extract before final purification by a higher resolution technique like HSCCC or preparative HPLC. researchgate.net For example, MPLC has been used to enrich a target lignan (B3055560) from a crude extract with high recovery before its final purification. researchgate.net
Vacuum Liquid Chromatography (VLC) and Column Chromatography
Vacuum Liquid Chromatography (VLC) is a preparative technique that uses a vacuum to accelerate the flow of the mobile phase through a short, wide column packed with an adsorbent like silica (B1680970) gel. slideshare.netjuniperpublishers.com It is often used for the initial fractionation of crude extracts. nih.govjuniperpublishers.com A stepwise gradient of solvents with increasing polarity, such as a mixture of petroleum ether and ethyl acetate, is typically used to elute different fractions. researchgate.net VLC is considered an efficient method for both crude and fine separations of natural product mixtures. juniperpublishers.com
Traditional column chromatography, operating under gravity, is also widely used for the separation of coumarins. researchgate.netresearchgate.net Silica gel is a common stationary phase, and elution is carried out with a solvent system of increasing polarity. researchgate.netresearchgate.net For example, a gradient of petroleum ether and ethyl acetate has been used to purify compounds from a methanol extract. researchgate.net While effective, it is generally a slower process compared to VLC or MPLC. nih.gov
The following table provides a comparative overview of the chromatographic techniques discussed.
| Technique | Stationary Phase | Mobile Phase Example | Primary Application | Reference |
| HSCCC | Liquid (two-phase system) | n-Hexane-Ethyl Acetate-Methanol-Water | Preparative isolation and purification | nih.govnih.govnih.gov |
| HPLC | C18 (Reverse Phase) | Acetonitrile/Water with Formic Acid | Analysis and preparative purification | sielc.comresearchgate.net |
| MPLC | Silica Gel | Hexane/Ethyl Acetate | Enrichment and pre-purification | researchgate.netnih.gov |
| VLC | Silica Gel | Petroleum Ether/Ethyl Acetate | Crude fractionation | nih.govjuniperpublishers.com |
| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate | Initial separation and purification | researchgate.netresearchgate.net |
Spectroscopic and Spectrometric Techniques for Structural Elucidation (e.g., NMR, MS, UV)
Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic and spectrometric techniques. institut-kuhlmann.deijaresm.comuib.no
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete molecular structure of organic compounds. nih.govinstitut-kuhlmann.de Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.com Data from NMR experiments, including chemical shifts, coupling constants, and various 2D NMR techniques, allow for the precise assignment of all protons and carbons in the structure of this compound.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. institut-kuhlmann.demdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the molecular formula. institut-kuhlmann.de Fragmentation patterns observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), offer valuable clues about the different structural components of the molecule. nih.gov Electrospray ionization (ESI) is a common ionization technique used for the analysis of coumarins. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the furanocoumarin ring system. institut-kuhlmann.deijaresm.com The wavelength of maximum absorbance (λmax) can help in identifying the class of the compound. youtube.com
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. ijaresm.commdpi.com Characteristic absorption bands in the IR spectrum can confirm the presence of groups such as carbonyls (C=O), aromatic rings (C=C), and ether linkages (C-O-C), which are all present in the structure of this compound. youtube.com
The combined interpretation of data from these techniques allows for the unambiguous structural elucidation of the isolated compound. ijaresm.comyoutube.com For example, the structure of xanthotoxin isolated from Ammi majus was confirmed using ¹H-NMR and ¹³C-NMR. mdpi.com
| Technique | Information Provided | Application in this compound Analysis | Reference |
| NMR | Carbon-hydrogen framework, connectivity of atoms | Complete structure determination | nih.govinstitut-kuhlmann.demdpi.com |
| MS | Molecular weight, molecular formula, fragmentation pattern | Confirmation of elemental composition and structural fragments | nih.govresearchgate.netinstitut-kuhlmann.de |
| UV-Vis | Electronic transitions, chromophore system | Identification of the furanocoumarin core | institut-kuhlmann.deijaresm.com |
| IR | Functional groups | Confirmation of carbonyl, aromatic, and ether groups | ijaresm.commdpi.comyoutube.com |
Compound Names Mentioned:
this compound
Xanthotoxol
Xanthotoxin
Osthol
Isopimpinellin
Bergapten
Imperatorin
Marmesin
Umbelliprenin
Oxypeucedanin
4'-demethyldeoxypodophyllotoxin (B121358)
β-sitosterol
Chemical Synthesis and Strategic Structural Modification
Total Synthesis Approaches for Xanthotoxol (B1684193)
The total synthesis of xanthotoxol, a naturally occurring linear furocoumarin, has been efficiently achieved through various routes, often starting from readily available precursors. tandfonline.comresearchgate.net
The synthesis route is initiated by the acetylation of 7-hydroxycoumarin to produce 7-acetoxycoumarin (B77463). tandfonline.com This intermediate then undergoes a series of key rearrangements and transformations to build the final furocoumarin structure. The steps involved are outlined in the table below.
Table 1: Multi-Step Synthesis of Xanthotoxol from 7-Hydroxycoumarin
| Step | Reaction | Reagents | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Acetylation | Acetic anhydride (B1165640), Pyridine | 7-Acetoxycoumarin | 98% |
| 2 | Fries Rearrangement | Anhydrous AlCl₃ | 8-Acetyl-7-hydroxycoumarin (B184913) | 72% |
| 3 | Allylation | Allyl bromide, Anhydrous K₂CO₃ | 7-Allyloxy-8-acetylcoumarin | 96% |
| 4 | Claisen Rearrangement | N,N-diethylaniline (reflux) | 6-Allyl-7-hydroxy-8-acetylcoumarin | 73% |
| 5 | Oxidative Cyclization | Osmium tetroxide, Potassium periodate, Phosphoric acid | 6-Acetyl-7-hydroxy-2-methyl-2,3-dihydrofuro[3,2-g]coumarin | 71% |
| 6 | Baeyer–Villiger Oxidation | 30% H₂O₂, 2 M NaOH | Xanthotoxol | 82% |
Data sourced from Zhang et al., 2007. tandfonline.com
This synthetic strategy provides a reliable pathway not only to xanthotoxol but also offers a template for generating other furocoumarin derivatives with hydroxyl groups. researchgate.net
The success of the total synthesis of xanthotoxol hinges on several critical organic transformations that construct and modify the coumarin (B35378) scaffold. tandfonline.com
Fries Rearrangement : This reaction is a crucial step for installing a functional group at the C-8 position of the coumarin ring. In this synthesis, 7-acetoxycoumarin is treated with a Lewis acid like aluminum chloride (AlCl₃) at high temperatures. researchgate.netnih.gov This induces the migration of the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring, yielding 8-acetyl-7-hydroxycoumarin as the predominant isomer. tandfonline.com The selectivity of the Fries rearrangement can sometimes be low, potentially leading to multiple products, but in this specific synthesis, it proceeds with a good yield of 72%. tandfonline.comnih.gov
Claisen Rearrangement : The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction used to introduce an allyl group onto the coumarin nucleus, which is a prerequisite for forming the furan (B31954) ring. nih.gov The synthesis involves the preparation of an allyl ether (7-allyloxy-8-acetylcoumarin), which is then heated in a high-boiling solvent such as N,N-diethylaniline. tandfonline.comrsc.org This tandfonline.comtandfonline.com-sigmatropic rearrangement shifts the allyl group from the oxygen atom to the C-6 position of the coumarin ring, forming 6-allyl-7-hydroxy-8-acetylcoumarin. tandfonline.com This transformation is a common strategy in the synthesis of various furocoumarins. nih.govmespune.in
Baeyer–Villiger Oxidation : This oxidation reaction is employed in the final step to convert the aryl ketone into the desired phenol (B47542) (hydroxyl group). tandfonline.com The Baeyer–Villiger oxidation involves treating the ketone intermediate with a peroxy acid or, in this case, hydrogen peroxide in a basic solution. tandfonline.comsigmaaldrich.com The reaction inserts an oxygen atom between the carbonyl carbon and the adjacent aromatic ring, which, after rearrangement and workup, results in the formation of the hydroxyl group of xanthotoxol. organic-chemistry.org This transformation is highly effective, affording the final product in an 82% yield. tandfonline.com
Synthetic Methodologies for Xanthotoxol Acetate (B1210297) and Related Derivatives
Building upon the core structure of xanthotoxol, further synthetic modifications can be performed to produce derivatives like xanthotoxol acetate and other analogues with potentially new properties.
This compound is synthesized directly from xanthotoxol through an O-acetylation reaction. A common laboratory method involves refluxing a solution of xanthotoxol in acetic anhydride for a period of time, typically around two hours. oup.com This process introduces an acetyl group onto the phenolic hydroxyl group at the 9-position of the furocoumarin scaffold, yielding this compound, also known as 9-acetoxypsoralen. oup.comontosight.ai
The xanthotoxol and broader furocoumarin structure serves as a scaffold for designing and synthesizing new molecular entities. The strategy often involves introducing different functional groups or hybridizing the core with other bioactive moieties.
Analogues : Synthetic efforts have focused on creating derivatives by modifying the core structure. For instance, various xanthotoxin derivatives, such as sulfonamides, have been synthesized by reacting xanthotoxin-4-sulfonyl chloride with different amino compounds. zenodo.org Other work has involved the synthesis of xanthone (B1684191) analogues by linking them to 1,2,3-triazole moieties to explore their biological activities. nih.govtandfonline.com
Hybrids : A prominent strategy in medicinal chemistry is the creation of hybrid molecules that combine the structural features of two or more different pharmacophores. This approach has been applied to the coumarin scaffold to explore enhanced or novel biological effects. Examples include the synthesis of coumarin-indole hybrids, created through a Michael addition reaction between a coumarin derivative and various substituted indoles. phcogj.com Similarly, xanthone-hybrid molecules have been engineered by combining the xanthone framework with other heterocyclic systems known for specific activities, such as pyrazole (B372694) or triazole, to create potent anti-inflammatory agents. researchgate.net
Beyond modifying existing structures, significant research is dedicated to developing entirely new synthetic routes to access diverse and complex furocoumarin scaffolds. researchgate.net These novel methodologies aim to improve efficiency, yield, and structural variety.
Iron-Catalyzed Relay Annulation : A recently developed method utilizes an iron-catalyzed relay annulation of oxime esters with 4-hydroxycoumarins. acs.org This transformation is notable for creating two C-C bonds and one C-O bond in a single step, providing rapid access to structurally new furocoumarins. acs.org
One-Pot Cascade Reactions : Efficient one-pot reactions have been developed to generate furo[3,2-c]coumarins. acs.org These cascade sequences can involve addition, cyclization, and oxidation steps, sometimes using copper catalysts, to build the fused ring system from simpler starting materials. acs.org
Asymmetric Synthesis of Complex Scaffolds : Advanced synthetic strategies have enabled the creation of highly complex and stereochemically defined structures. One such example is the asymmetric one-pot synthesis of spiro[dihydrofurocoumarin/pyrazolone] scaffolds. rsc.org This method combines organocatalysis with an iodine-mediated cyclization to produce optically active spiro-heterocycles with excellent control over the stereochemistry. rsc.org
Mechanistic Investigations of Biological Activities in Experimental Models
Anti-inflammatory Mechanisms
Xanthotoxol (B1684193), a naturally occurring furanocoumarin, has demonstrated significant anti-inflammatory properties in various experimental models. selleckchem.com Its mechanisms of action involve the modulation of key inflammatory mediators and signaling pathways.
Research has shown that xanthotoxol can effectively suppress the production of several pro-inflammatory cytokines. In a rat model of focal cerebral ischemia/reperfusion injury, treatment with xanthotoxol significantly reduced the levels of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-8 (IL-8) in the cerebral cortex. nih.govnih.gov Furthermore, in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, xanthotoxol treatment led to a concentration-dependent decrease in the production of IL-1β and interleukin-6 (IL-6). mdpi.comnih.gov Another compound, xanthotoxin, has also been shown to inhibit the production of TNF-α and IL-6 in LPS-induced macrophages. nih.gov
Table 1: Effect of Xanthotoxol on Pro-inflammatory Cytokine Production
| Experimental Model | Cytokine Inhibited | Key Findings | Reference |
|---|---|---|---|
| Rat model of focal cerebral ischemia/reperfusion | IL-1β, TNF-α, IL-8 | Significant reduction in cytokine levels in the ischemic cortex. | nih.govnih.gov |
| LPS-stimulated RAW 264.7 macrophages | IL-1β, IL-6 | Concentration-dependent decrease in cytokine production. | mdpi.comnih.gov |
Xanthotoxol has been found to attenuate the expression and activity of key inflammatory enzymes and mediators. In the rat model of cerebral ischemia, xanthotoxol treatment reduced nitric oxide (NO) levels and attenuated the activity of inducible nitric oxide synthase (iNOS). nih.govnih.gov Moreover, it significantly decreased the protein expression of both iNOS and cyclooxygenase-2 (COX-2) in the ischemic cortex. nih.govnih.gov Consistent with these findings, studies on LPS-stimulated RAW 264.7 cells have demonstrated that xanthotoxol treatment decreases the protein levels of iNOS and COX-2. mdpi.comnih.govresearchgate.net
Table 2: Attenuation of Inflammatory Mediators by Xanthotoxol
| Experimental Model | Mediator Attenuated | Key Findings | Reference |
|---|---|---|---|
| Rat model of focal cerebral ischemia/reperfusion | NO, iNOS, COX-2 | Reduced NO levels, attenuated iNOS activity, and decreased iNOS and COX-2 protein expression. | nih.govnih.gov |
| LPS-stimulated RAW 264.7 macrophages | iNOS, COX-2 | Decreased protein expression of iNOS and COX-2. | mdpi.comnih.govresearchgate.net |
The anti-inflammatory effects of xanthotoxol are mediated through the modulation of critical intracellular signaling pathways. In the context of cerebral ischemia, xanthotoxol treatment has been shown to prevent the ischemia/reperfusion-induced increase in the nuclear translocation of the NF-κB p65 subunit. nih.govnih.gov In LPS-stimulated RAW 264.7 cells, xanthotoxol was found to suppress the phosphorylation of the inhibitor of κBα (IκBα), a key step in the activation of NF-κB. mdpi.comnih.gov It also inhibits the nuclear translocation of p65 from the cytosol to the nucleus. mdpi.comnih.gov Furthermore, xanthotoxol has been shown to suppress the LPS-stimulated phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) in these cells. mdpi.comnih.gov Research on the related compound xanthotoxin has also indicated that it downregulates the NF-κB, AP-1, and JAK/STAT signaling pathways in LPS-induced RAW 264.7 macrophages. nih.gov
The anti-inflammatory properties of xanthotoxol have been investigated in both cellular and animal models. In vitro studies have utilized RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. mdpi.comnih.gov In these cells, xanthotoxol has been shown to reduce the production of various inflammatory mediators. mdpi.comnih.gov
For in vivo studies, a common model is the transient focal cerebral ischemia/reperfusion injury in male Sprague-Dawley rats, induced by middle cerebral artery occlusion. nih.govnih.gov In this model, xanthotoxol has been administered intraperitoneally and has demonstrated neuroprotective effects by suppressing the inflammatory response following the ischemic event. nih.govnih.gov
Antioxidant and Neuroprotective Mechanisms
Beyond its anti-inflammatory effects, xanthotoxol also exhibits antioxidant and neuroprotective properties.
Xanthotoxol has been identified as a potent antioxidant with the ability to directly scavenge reactive oxygen species (ROS). selleckchem.com Studies have demonstrated its capacity to inhibit lipid peroxidation in rat brain and kidney homogenates. nih.gov The presence of a free aromatic hydroxyl group in its structure is considered important for its antioxidative effects. nih.gov In cellular models, other compounds have been shown to decrease the amount of ROS, indicating a potential mechanism for xanthotoxol as well. nih.gov The ability to scavenge free radicals and reduce oxidative stress contributes to its neuroprotective effects by helping to preserve neuronal integrity and function. researchgate.net
Based on a comprehensive review of scientific literature, there is no available information for the chemical compound “Xanthotoxol acetate (B1210297).” The research databases and chemical catalogs reviewed contain extensive data on the related compounds "Xanthotoxol" and its methylated derivative, "Xanthotoxin," but not on the acetylated form specified.
The process of acetylation is a known chemical modification; for instance, the related coumarin (B35378) umbelliferone (B1683723) can be acetylated to form 7-acetoxycoumarin (B77463). It is chemically plausible for Xanthotoxol to be acetylated to Xanthotoxol acetate. However, there are no studies detailing the synthesis, biological activity, or mechanistic investigations of "this compound" that would be necessary to construct the requested article.
Therefore, it is not possible to generate an article that adheres to the provided, specific outline for "this compound" as there is no scientific data available for this compound. Any attempt to do so would involve substituting information from different compounds, which would be scientifically inaccurate and violate the core instructions of the request.
Anticancer and Cytotoxic Mechanisms
Modulation of Specific Intracellular Signaling Pathways (e.g., PI3K-AKT)
The Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in the pathogenesis of various diseases, particularly cancer. The PI3K/AKT/mTOR pathway is a key therapeutic target in oncology research. Natural compounds, including flavonoids, terpenoids, alkaloids, and coumarins, have been investigated for their potential to modulate this pathway.
While the broader class of coumarins has been studied for anticancer properties, specific experimental studies detailing the direct modulatory effect of this compound on the PI3K-AKT signaling pathway are not extensively available in the current scientific literature. Further research is required to elucidate whether this compound can directly or indirectly influence the phosphorylation cascade of this critical intracellular pathway.
Interaction with DNA and Potential in Photodynamic Research
Photodynamic therapy (PDT) is a therapeutic modality that utilizes a photosensitizer, light, and oxygen to induce cytotoxic effects, primarily through the generation of reactive oxygen species (ROS). A key aspect of many photosensitizers is their ability to interact with cellular components, including DNA. Furocoumarins, the chemical class to which this compound belongs, are well-known for their photosensitizing properties and their capacity to interact with DNA. This interaction often involves intercalation between DNA base pairs and, upon photoactivation, the formation of covalent adducts, which can lead to DNA damage and subsequent cell death.
However, specific research focusing on the interaction of this compound with DNA and its potential application in photodynamic research is limited. While the parent compound, Xanthotoxol, and other related furanocoumarins have been the subject of such investigations, dedicated studies on the acetate derivative are needed to fully understand its photobiological properties and potential as a photosensitizer in therapeutic applications.
Studies in In Vivo Xenograft Models
In vivo xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. These models allow for the evaluation of the efficacy and therapeutic potential of novel anticancer agents in a living organism.
Diverse Biological Activities and Molecular Targets
Serotonin (5-HT) Receptor Antagonism
Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. They are involved in the regulation of a vast array of physiological and psychological processes, including mood, appetite, sleep, and cognition. Consequently, 5-HT receptors are important targets for the development of drugs to treat various disorders.
Xanthotoxol, a closely related compound to this compound, has been identified as a 5-HT receptor antagonist selleckchem.com. This antagonistic activity suggests that it can block the action of serotonin at its receptors. While direct studies on this compound are not as prevalent, the structural similarity to Xanthotoxol suggests that it may possess similar pharmacological properties. Further investigation is warranted to characterize the specific 5-HT receptor subtypes with which this compound interacts and to determine the functional consequences of this antagonism.
Calcium Channel Modulation (e.g., Voltage-Dependent and Receptor-Operated Channels)
Calcium channels are integral membrane proteins that control the influx of calcium ions into cells, a process that is fundamental to a multitude of cellular functions, including muscle contraction, neurotransmitter release, and gene expression. The modulation of calcium channel activity can therefore have profound physiological effects.
Antimicrobial Properties
The emergence of antibiotic-resistant pathogens has created an urgent need for the discovery and development of new antimicrobial agents. Natural products, including compounds derived from plants, have historically been a rich source of such agents.
Studies on Xanthotoxin, a compound structurally related to this compound, have demonstrated its antimicrobial properties against a range of bacteria and fungi. The data from these studies, presented in the table below, indicate that Xanthotoxin exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.
| Microorganism | Type | Inhibition Zone Diameter (mm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacterium | 11-33 | researchgate.net |
| Bacillus subtilis | Gram-positive bacterium | Effective from 50 mg | researchgate.net |
| Pseudomonas aeruginosa | Gram-negative bacterium | Effective from 80 mg | researchgate.net |
| Candida albicans | Fungus | 15-28 | researchgate.net |
| Aspergillus fungi | Fungus | Effective from 80 mg | researchgate.net |
The antimicrobial activity of Xanthotoxin suggests that this compound may also possess similar properties. However, direct experimental evaluation of this compound against a panel of clinically relevant microorganisms is necessary to confirm its antimicrobial spectrum and potency.
Enzyme Inhibitory Effects (e.g., Cytochrome P450 Isoforms like CYP1A2, CYP3A4; β-secretase; Topoisomerase II)
Following a comprehensive review of scientific literature, no specific studies detailing the direct enzyme inhibitory effects of This compound on Cytochrome P450 isoforms (including CYP1A2 and CYP3A4), β-secretase, or Topoisomerase II were identified. The available research predominantly focuses on a related compound, Xanthotoxol. Due to the strict focus of this article solely on this compound, data pertaining to Xanthotoxol cannot be substituted or presented. Further research is required to determine the specific enzymatic inhibitory profile of this compound.
Structure Activity Relationship Sar Elucidations and Molecular Design Principles
Correlating Furocoumarin Structural Features with Biological Activity Profiles
The biological activities of furocoumarins, a class of organic compounds characterized by a furan (B31954) ring fused with a coumarin (B35378), are intrinsically linked to their chemical structure. These compounds are generally classified as either linear or angular based on the position of the furan ring fusion to the coumarin backbone. researchgate.netnih.gov Xanthotoxol (B1684193) and its derivatives belong to the linear type, specifically the psoralen (B192213) class (furo[3,2-g]chromenones), which are noted for their significant biological effects. researchgate.net
The fundamental furocoumarin scaffold is a primary determinant of activity, particularly its ability to intercalate into DNA. ontosight.ai This interaction, often activated by UVA light, can lead to the formation of covalent bonds and subsequent phototoxicity, a principle utilized in therapies for skin conditions. researchgate.netontosight.ai However, the specific biological profile of a given furocoumarin is heavily modulated by the nature and position of substituents on the core structure.
Research into the structure-activity relationships (SAR) of furocoumarins has highlighted several key features:
Linear vs. Angular Isomerism : The linear arrangement of the psoralen-type structure, as seen in xanthotoxol, is considered crucial for many of its biological activities compared to the angular angelicin-type isomers. nih.govmdpi.com
Substitution Patterns : The type and location of substituent groups on the aromatic ring system are critical. Studies have shown that substitutions at the C-5 and C-8 positions significantly influence the antifungal and other biological activities of these compounds. mdpi.com For instance, the presence of methoxy (B1213986) groups at these positions is a beneficial feature for certain activities. mdpi.com
Nature of Substituents : The electronic properties of the substituents play a vital role. The introduction of electron-withdrawing groups, such as nitro (NO₂) or acetate (B1210297) (OCOCH₃) groups, has been shown to favor antifungal activity. researchgate.net Conversely, the addition of other moieties, like isopentenyloxy groups, can also enhance activity. mdpi.com
Xanthotoxol, being 8-hydroxypsoralen, possesses a hydroxyl group at the C-8 position, making it a key natural precursor and a target for synthetic modification to explore these SAR principles. taylorandfrancis.comwikipedia.org Its core structure provides a versatile template for developing derivatives with tailored biological profiles.
Impact of Acetate Moiety on Biological Efficacy and Specificity
The conversion of xanthotoxol to xanthotoxol acetate through acetylation of the C-8 hydroxyl group is a significant modification that profoundly impacts its biological efficacy and specificity. The addition of the acetate moiety alters the molecule's physicochemical properties, such as its lipophilicity and electronic character, leading to changes in its interaction with biological targets.
A key finding is that the acetate group, being an electron-withdrawing group, can enhance specific biological activities. A SAR study on coumarin derivatives demonstrated that O-substitutions are essential for antifungal activity and that the presence of an acetate group favors this activity. researchgate.net This suggests that the acetylation of xanthotoxol is a deliberate strategy to augment its potency against certain fungal strains.
Furthermore, acetylation has been shown to generate compounds with enhanced anti-inflammatory effects. researchgate.net While xanthotoxol itself exhibits anti-inflammatory properties, its acetylated form can display different or improved efficacy in cell-based assays. researchgate.nettaylorandfrancis.com The acetate group can influence how the molecule interacts with inflammatory pathway components, such as cytochrome P450 (CYP450) enzymes, potentially altering its metabolic profile and inhibitory effects on specific isoforms like CYP3A4 and CYP1A2. researchgate.net
| Compound | Structural Feature | Reported Biological Activity Enhancement | Mechanism Influence |
|---|---|---|---|
| Xanthotoxol | C-8 Hydroxyl (-OH) group | Baseline anti-inflammatory, antioxidant, neuroprotective effects researchgate.nettaylorandfrancis.com | Parent molecule for derivatization; interacts with various biological targets. researchgate.net |
| This compound | C-8 Acetate (-OCOCH₃) group | Favored antifungal activity; generated anti-inflammatory compound researchgate.net | Acts as an electron-withdrawing group, altering target interaction and specificity. researchgate.net |
Rational Design and Synthesis of Bioactive Xanthotoxol Analogues
The structural backbone of xanthotoxol and its parent compound, xanthotoxin, serves as a valuable scaffold for the rational design and synthesis of new bioactive analogues. zenodo.org The goal of such synthetic efforts is to create novel molecules with enhanced potency, improved selectivity, or different therapeutic applications by strategically modifying the furocoumarin core. nih.govnih.govmdpi.com
One approach involves modifying the substitution at the C-4 position of the xanthotoxin structure. For instance, xanthotoxin-4-sulphonyl chloride has been used as a starting material to prepare a series of xanthotoxin-4-sulphonamides. zenodo.org The rationale for incorporating sulphonamide groups, known for their bacteriostatic action, was to generate derivatives with potentially superior antimicrobial properties compared to the parent compound. zenodo.org
Another strategy focuses on attaching different heterocyclic moieties to the furocoumarin structure, a common technique in medicinal chemistry to access new biological targets. Two series of xanthotoxin-triazole derivatives were designed and synthesized with the aim of producing potent and highly selective agents against gastric cancer. researchgate.net Similarly, the synthesis of novel psoralen amide derivatives has been explored to develop potent cytotoxic agents against various cancer cell lines. ijprajournal.com In one study, an amide analogue with a methoxy group at the ortho position of an attached phenyl ring showed potent activity against leukemia cell lines, highlighting the importance of substituent placement on the appended moiety. ijprajournal.com
These examples demonstrate a clear principle of rational drug design: leveraging a known bioactive scaffold (xanthotoxol/xanthotoxin) and introducing chemical groups or structures known for specific pharmacological activities to create new chemical entities with targeted therapeutic potential. nih.govresearchgate.net
| Analogue Class | Synthetic Modification | Intended Biological Target/Activity | Reference |
|---|---|---|---|
| Xanthotoxin-4-sulphonamides | Addition of various sulphonamide groups at C-4 | Enhanced antimicrobial activity | zenodo.org |
| Xanthotoxin-triazole derivatives | Attachment of triazole moieties | Anti-gastric cancer agents | researchgate.net |
| Psoralen amide derivatives | Creation of an amide linkage | Cytotoxic agents against cancer cell lines | ijprajournal.com |
Computational Chemistry Approaches in SAR and Drug Design
Computational chemistry provides powerful tools for understanding structure-activity relationships at a molecular level and for guiding the rational design of new drugs. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are increasingly applied to furocoumarins and related compounds to predict biological activity and elucidate interaction mechanisms. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) analysis aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For classes of compounds like xanthones, which are structurally related to furocoumarins, QSAR models have been developed to predict anticancer activity. nih.gov These models identify key molecular descriptors—numerical values representing a molecule's physicochemical properties—that are significantly correlated with activity. For example, descriptors such as dielectric energy, LogP (lipophilicity), molecular shape, and solvent-accessible surface area have been found to be important for the anticancer activity of xanthone (B1684191) derivatives. nih.gov Such models can then be used to virtually screen newly designed analogues to predict their potency before undertaking costly synthesis. nih.govfrontiersin.org
Molecular Docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a biological target, usually a protein). nih.govresearchgate.net This method provides insights into the specific molecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in silico analysis of xanthotoxin against the DNA-relaxing enzyme topoisomerase II revealed a strong interaction with key amino acid residues in the active site, similar to the known inhibitor etoposide. mdpi.com This finding suggests a potential mechanism for xanthotoxin's anticancer activity and provides a structural basis for designing more potent topoisomerase II inhibitors based on the furocoumarin scaffold. mdpi.com These computational approaches are invaluable for prioritizing synthetic candidates and optimizing lead compounds in the drug discovery process. nih.gov
Metabolism and Biotransformation Studies
Metabolic Fate of Xanthotoxol (B1684193) in Experimental Systems
The metabolic fate of xanthotoxol has been investigated in various experimental models, including in vitro studies using human liver microsomes (HLMs) and in vivo studies in animal models. nih.govresearchgate.netspandidos-publications.com
In HLMs, xanthotoxol undergoes metabolism that is dependent on the presence of NADPH, a cofactor for cytochrome P450 enzymes. nih.gov The metabolism follows typical Michaelis-Menten kinetics, indicating an enzyme-mediated process. nih.gov Studies using nonspecific inhibitors of cytochrome P450, such as aminobenzotriazole (ABT), have shown potent inhibition of metabolite production, confirming the central role of these enzymes in the initial phase of xanthotoxol metabolism. nih.gov
Glucuronidation has been identified as a major metabolic pathway for xanthotoxol in humans. researchgate.netnih.gov Xanthotoxol is rapidly metabolized into a mono-glucuronide in both human liver and intestine microsomes. researchgate.netnih.gov
Studies on the related compound, xanthotoxin (also known as 8-methoxypsoralen), provide further insights. In a study with a lactating goat, orally administered radiolabeled xanthotoxin was rapidly absorbed, metabolized, and excreted. nih.gov A significant portion of the metabolism occurred via O-demethylation. nih.gov Unchanged xanthotoxin was not found in the urine, and the majority of the administered dose was excreted as metabolites. nih.gov In bovine ruminal fluid, the cleavage of the O-methyl group of xanthotoxin was observed to happen quickly. nih.gov
A comparative study on xanthotoxin metabolism in liver microsomes from seven different mammalian species, including humans, monkeys, rats, mice, guinea pigs, and dogs, revealed both similarities and differences in the metabolites formed. spandidos-publications.comnih.govnih.gov Two primary metabolites were observed in human, mouse, guinea pig, and dog liver microsomes, while three were detected in rhesus monkey, cynomolgus monkey, and rat liver microsomes. spandidos-publications.comnih.gov The metabolism of xanthotoxin in mouse liver microsomes was found to be the most similar to that in humans. spandidos-publications.comnih.gov
Role of Hepatic Enzymes (e.g., Cytochrome P450s, UDP-Glucuronosyltransferases) in Xanthotoxol Metabolism
The biotransformation of xanthotoxol is predominantly carried out by two main families of hepatic enzymes: Cytochrome P450s (CYPs) in Phase I metabolism and UDP-glucuronosyltransferases (UGTs) in Phase II metabolism. nih.govresearchgate.net
Cytochrome P450s (CYPs):
Phase I metabolism of xanthotoxol is primarily catalyzed by CYP enzymes. nih.gov Studies using recombinant human CYP isoforms have identified CYP1A2 as the key enzyme responsible for the metabolism of xanthotoxol. nih.govnih.gov Other isoforms such as CYP2C9, CYP2E1, and CYP3A4 show very limited ability to metabolize this compound, while CYP2D6 and CYP2C19 show no significant activity. nih.gov The metabolism of xanthotoxol by CYP1A2 follows monophasic kinetics. nih.gov
Although CYP1A2 is the main metabolizing enzyme, xanthotoxol has also been shown to inhibit other CYP isoforms, notably CYP3A4 and CYP1A2. nih.govnih.govmedchemexpress.com
| Enzyme | Parameter | Value | Reference |
|---|---|---|---|
| CYP1A2 | Km | 8.46 µM | nih.govnih.gov |
| Vmax | 0.55 nmol·min-1·mg-1 | nih.govnih.gov | |
| IC50 | 27.82 µM | nih.govnih.gov | |
| CYP3A4 | IC50 | 7.43 µM | nih.govnih.gov |
UDP-Glucuronosyltransferases (UGTs):
Glucuronidation is a major Phase II metabolic pathway for xanthotoxol. researchgate.netnih.gov In vitro studies have shown that xanthotoxol is rapidly converted to a mono-glucuronide in both human liver and intestinal microsomes. researchgate.netnih.gov
Several UGT isoforms are involved in this process. In the human small intestine, UGT1A10 is likely the main enzyme responsible for xanthotoxol glucuronidation, with some contribution from UGT1A1 . researchgate.netnih.gov In the liver, this reaction is primarily catalyzed by UGT1A1 and UGT2B7 . researchgate.netnih.gov Other UGTs, including UGT1A3, UGT1A6, UGT1A8, and the commercial form of UGT1A10, display moderate to low activity. researchgate.net
| UGT Isoform | Relative Activity | Primary Location | Reference |
|---|---|---|---|
| UGT1A10 | Highest | Small Intestine | researchgate.netnih.gov |
| UGT1A8 | High | - | researchgate.net |
| UGT1A1 | Moderate-to-low | Liver, Small Intestine | researchgate.netnih.gov |
| UGT2B7 | Moderate-to-low | Liver | researchgate.netnih.gov |
| UGT1A3 | Moderate-to-low | - | researchgate.net |
| UGT1A6 | Moderate-to-low | - | researchgate.net |
Characterization of Metabolites
The primary metabolite of xanthotoxol identified in human in vitro systems is a mono-glucuronide . researchgate.netnih.govresearchgate.net The structure of this metabolite has been confirmed by NMR spectroscopy. researchgate.netnih.gov
Studies on the related compound, xanthotoxin, have identified several metabolites across different species. In human liver microsomes, two main metabolites have been observed. spandidos-publications.com The metabolic transformations of xanthotoxin primarily involve the furan (B31954) ring. spandidos-publications.com Oxidation of the furan ring can lead to the formation of a furanoepoxide or a γ-ketoenal intermediate. spandidos-publications.com The furanoepoxide can then be converted to a dihydrodiol, while the γ-ketoenal can form hydroxy coumaryl acetic acid. spandidos-publications.com
Future Avenues in Xanthotoxol Research and Translational Prospects
Discovery of Novel Biological Targets and Signaling Pathways
The biological activity of a compound is fundamentally linked to its interaction with cellular targets. While research on xanthotoxol (B1684193) acetate (B1210297) is still nascent, studies on its parent compound, xanthotoxol, and related furanocoumarins provide a roadmap for future investigations. Xanthotoxol is known to inhibit Cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2, and can modulate inflammatory pathways such as MAPK and NF-κB. medchemexpress.comchemfaces.com The primary and most studied mechanism for many furanocoumarins, like psoralen (B192213), is their ability to intercalate into DNA and form covalent adducts upon UVA irradiation. ontosight.ai
Future research on xanthotoxol acetate should aim to move beyond these known furanocoumarin targets to identify novel protein interactions and signaling cascades. The addition of the acetate group may alter its binding affinity, specificity, and pharmacokinetic properties, potentially revealing unique biological activities. Investigating its effects on less explored pathways, such as those involved in cellular metabolism, autophagy, or epigenetic regulation, could yield significant discoveries. Molecular docking studies could computationally screen potential binding sites, which can then be validated through in-vitro binding assays. chemfaces.com
Table 1: Potential Biological Targets and Signaling Pathways for this compound
| Target Class | Potential Specific Target | Implicated Signaling Pathway | Research Objective |
|---|---|---|---|
| Enzymes | Cytochrome P450 (e.g., CYP1A2, CYP3A4) | Drug Metabolism | Characterize inhibitory profile and potential for drug-drug interactions. chemfaces.com |
| Kinases (e.g., MAP Kinases) | MAPK/ERK Pathway | Determine effects on cell proliferation, differentiation, and inflammatory responses. medchemexpress.com | |
| Topoisomerases | DNA Replication/Repair | Investigate potential anticancer activity through inhibition of DNA-related processes. researchgate.net | |
| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Inflammation & Immunity | Elucidate anti-inflammatory mechanisms by studying inhibition of NF-κB activation and translocation. medchemexpress.com |
| DNA/Nucleic Acids | Double-stranded DNA | DNA Damage Response | Quantify DNA intercalation and photoadduct formation capacity compared to other psoralens. ontosight.ai |
| Receptors | 5-HT Receptors | Neurotransmission | Explore potential neuroprotective or psychoactive effects based on known 5-HT antagonism of xanthotoxol. chemfaces.comtaylorandfrancis.com |
Development of Advanced Delivery Systems for Experimental Research
A significant hurdle in the experimental and potential therapeutic application of many natural compounds, including furanocoumarins, is their poor aqueous solubility and limited bioavailability. mdpi.com this compound is likely to be a hydrophobic molecule, making its delivery in aqueous experimental systems challenging. Advanced delivery systems can overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery. mdpi.comcas.org
Future research should focus on formulating this compound into various nanocarriers. These systems can improve the compound's pharmacokinetic profile for in vivo studies and ensure consistent, effective concentrations in in vitro assays.
Table 2: Advanced Delivery Systems for this compound Research
| Delivery System | Description | Potential Advantage for this compound |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer enclosing an aqueous core. | Can encapsulate hydrophobic compounds like this compound within the lipid membrane, improving solubility and stability. |
| Nanoparticles | Solid colloidal particles, often polymer-based or lipid-based (SLNs). cas.org | Offer controlled and sustained release, protecting the compound from degradation and allowing for targeted delivery to specific tissues or cells. |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Increase the surface area for absorption, enhancing the bioavailability of poorly soluble compounds. |
| Chitosan Films | Bioadhesive films made from chitosan, a natural polymer. bioline.org.br | Could be explored for topical or transdermal delivery in dermatological research, leveraging the known effects of furanocoumarins on skin. ontosight.aibioline.org.br |
High-Throughput Screening for Activity Profiling
To efficiently explore the full biological potential of this compound, high-throughput screening (HTS) presents a powerful strategy. youtube.com HTS utilizes automated technology to rapidly test a compound against a large number of biological targets, such as enzymes, receptors, or whole cells. youtube.comnih.gov This approach allows for a broad and unbiased assessment of its pharmacological activities.
By incorporating this compound into compound libraries, researchers can perform large-scale screens to identify "hits"—instances where the compound demonstrates significant activity against a particular target or pathway. chemfaces.com These hits can then be validated and further investigated to uncover novel mechanisms of action. HTS can be used to screen for various effects, including cytotoxicity against cancer cell lines, inhibition of key enzymes in disease pathways, or modulation of receptor activity. nih.gov This method accelerates the discovery process, moving from a single compound to multiple potential research leads in a fraction of the time required by traditional methods. youtube.com
Applications in Chemical Biology and Proteomics Studies
This compound can serve as a valuable tool in chemical biology and proteomics. As a small molecule with biological activity, it can be used as a chemical probe to investigate cellular processes. Proteomics, the large-scale study of proteins, offers methods to identify the specific protein targets of a compound directly within a complex biological system. thermofisher.comnih.gov
A key technique is the Cellular Thermal Shift Assay (CETSA), which can identify protein-ligand binding in intact cells and tissue samples. nih.gov By treating cells with this compound and then heating them, researchers can identify proteins that are stabilized by its binding, as these will resist thermal denaturation. When coupled with mass spectrometry (MS-CETSA), this approach can provide a proteome-wide snapshot of the compound's direct and indirect targets. nih.gov Such studies can reveal unexpected interactions and provide a much deeper understanding of the compound's mechanism of action, paving the way for more targeted research.
Integration with "Omics" Technologies for Comprehensive Mechanistic Understanding
To achieve a holistic view of the biological effects of this compound, an integrated "omics" approach is essential. frontiersin.org This involves combining genomics, transcriptomics, proteomics, and metabolomics to simultaneously analyze changes across multiple molecular levels within a cell or organism after treatment with the compound. frontiersin.orgnih.gov
Transcriptomics (e.g., RNA-Seq) can reveal how this compound alters gene expression, identifying entire signaling pathways that are activated or suppressed.
Proteomics can validate these findings at the protein level and identify post-translational modifications that affect protein function. frontiersin.org
Metabolomics analyzes changes in small-molecule metabolites, providing a functional readout of the compound's impact on cellular metabolism. frontiersin.org
By integrating these datasets, researchers can construct a comprehensive model of the compound's mechanism of action. frontiersin.orgfrontiersin.org For example, transcriptomic data might show the upregulation of genes involved in an antioxidant response, which can be confirmed by proteomic data showing increased levels of the corresponding enzymes, and further supported by metabolomic data showing a decrease in markers of oxidative stress. This multi-layered approach provides a robust and detailed understanding that is crucial for advancing translational prospects.
Q & A
Q. What are the primary mechanisms by which xanthotoxol acetate modulates inflammatory pathways in cellular models?
this compound inhibits pro-inflammatory cytokines by targeting the MAPK and NF-κB pathways. In LPS-stimulated RAW 264.7 macrophages, it suppresses phosphorylation of JNK and p38 (MAPK pathway) and prevents IκBα degradation, thereby blocking NF-κB nuclear translocation . These effects are validated via Western blotting and cytokine assays (e.g., NO, TNF-α, IL-1β). For experimental design, use LPS (1 µg/mL) to induce inflammation and dose this compound at 5–20 µM to observe concentration-dependent inhibition .
Q. How is this compound identified and quantified in plant extracts?
Gas chromatography-mass spectrometry (GC-MS) is widely used for identification. Key parameters include retention time (e.g., ~19.2 minutes for xanthotoxol) and mass spectral matching (molecular ion peak at m/z 202 for C₁₁H₆O₄). Quantification requires calibration curves with reference standards, and extraction efficiency is optimized using ethanol or dichloromethane-methanol (1:1) solvent systems .
Q. What in vivo models are suitable for studying this compound’s neuroprotective effects?
The transient middle cerebral artery occlusion (MCAO) model in Sprague-Dawley rats is a gold standard. Administer this compound intraperitoneally (5–10 mg/kg) at 1 and 12 hours post-ischemia. Measure outcomes such as blood-brain barrier (BBB) integrity (via Evans blue assay), pro-inflammatory mediators (ELISA for IL-1β, TNF-α), and NF-κB nuclear translocation (Western blot) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s IC₅₀ values across studies?
Variations in IC₅₀ values (e.g., 7.43 µM for CYP3A4 vs. 27.82 µM for CYP1A2) may stem from differences in assay conditions (e.g., substrate concentration, incubation time) or cell lines. Standardize protocols using human liver microsomes for metabolic studies and validate results with positive controls (e.g., ketoconazole for CYP3A4). Replicate experiments under identical conditions and report kinetic parameters (Km, Vmax) .
Q. What experimental strategies are recommended for studying multi-target interactions of this compound?
Use isobolographic analysis to evaluate synergistic/additive effects with other compounds (e.g., cisplatin in melanoma cells). For example, combine this compound (IC₅₀: ~15 µM) with cisplatin at fixed ratios (e.g., 1:1, 1:2) and calculate combination indices (CI) via CompuSyn software. Confirm mechanistic synergy through pathway-specific assays (e.g., apoptosis via caspase-3 activation) .
Q. How can structural modifications of this compound enhance its bioavailability and target specificity?
Methylation or acetylation of the hydroxyl group (C7) can improve lipid solubility and metabolic stability. For example, methyl-substituted derivatives show altered prooxidant activity in DNA oxidation assays. Use ChemSketch or Open-Babel for molecular optimization, and validate modifications via HPLC and LC-MS .
Q. What advanced analytical methods are used to study this compound’s interactions with proteins?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like VanA ligase or COX-2. Use SWISS-MODEL to generate protein structures if crystallographic data are unavailable. Validate docking results with surface plasmon resonance (SPR) or fluorescence quenching assays to measure binding constants (Kd) .
Methodological Challenges and Solutions
Q. How to address low solubility of this compound in in vitro assays?
Dissolve in DMSO (final concentration ≤0.1%) and dilute in culture media. For in vivo studies, use cyclodextrin-based nanoformulations to enhance aqueous solubility. Characterize stability via dynamic light scattering (DLS) and confirm bioactivity with dose-response curves .
Q. What safety protocols are critical when handling this compound in the lab?
Follow GHS Category 4 guidelines (H302: harmful if swallowed). Use NIOSH-certified respirators (N95), nitrile gloves, and safety goggles. Store in airtight containers at 4°C, and dispose of waste via incineration (≥800°C) to prevent environmental contamination .
Future Research Directions
Q. What gaps exist in understanding this compound’s role in lipid metabolism and membrane dynamics?
Limited data exist on its interaction with lipid bilayers or cholesterol esters. Employ fluorescence anisotropy to study membrane fluidity changes and use liposome models to assess drug delivery potential. Collaborate with lipid biochemists to explore its impact on lipid raft organization .
Q. How can omics technologies advance research on this compound’s biosynthesis?
Transcriptomic analysis (RNA-seq) of Cnidium monnieri can identify genes (e.g., P450 enzymes) involved in coumarin biosynthesis. Pair with metabolomic profiling (UPLC-QTOF-MS) to track intermediates like imperatorin and correlate with this compound accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
